N-(5-Amino-4-chloropentyl)acetamide

Description

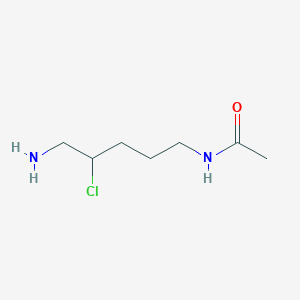

N-(5-Amino-4-chloropentyl)acetamide (CAS: 918872-09-0) is a chlorinated acetamide derivative characterized by a pentyl backbone substituted with an amino group at position 5, a chlorine atom at position 4, and an acetamide moiety at the terminal nitrogen. Its molecular formula is C₇H₁₄ClN₂O, with a structure represented as CC(=O)NCCCC(CN)Cl .

The synthesis of such compounds typically involves multi-step reactions, including acetylation, halogenation, and coupling strategies, as seen in related analogs (e.g., Suzuki coupling in ).

Properties

CAS No. |

918872-09-0 |

|---|---|

Molecular Formula |

C7H15ClN2O |

Molecular Weight |

178.66 g/mol |

IUPAC Name |

N-(5-amino-4-chloropentyl)acetamide |

InChI |

InChI=1S/C7H15ClN2O/c1-6(11)10-4-2-3-7(8)5-9/h7H,2-5,9H2,1H3,(H,10,11) |

InChI Key |

DXUNUWZLWFCPSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCCC(CN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-4-chloropentyl)acetamide typically involves the reaction of 5-amino-4-chloropentylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-4-chloropentyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Amino-4-chloropentyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-4-chloropentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine functional groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Classification of Acetamide Derivatives

The following table summarizes key structural and functional differences between N-(5-Amino-4-chloropentyl)acetamide and related compounds:

Chlorine Substitution Patterns

- This compound: The chlorine atom at position 4 on the pentyl chain may enhance metabolic stability compared to non-halogenated analogs. This substitution is distinct from aromatic chlorination seen in compounds like N-(3-chloro-4-hydroxylphenyl)acetamide, where chlorine on a phenyl ring influences electronic properties and photostability .

- N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide: The chlorophenyl group facilitates π-π stacking interactions, critical for its role as a synthetic intermediate in indole alkaloid production .

Research Findings and Data Gaps

Pharmacological Potential

- Amino groups enable hydrogen bonding with biological targets.

Biological Activity

N-(5-Amino-4-chloropentyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an amino group and a chlorine atom on a pentyl chain, which may influence its reactivity and biological activity. The presence of the amino group allows for hydrogen bonding with biological targets, while the chlorine atom can participate in nucleophilic substitution reactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloropentanoic acid with an amine source under controlled conditions. The specific reaction pathway can vary based on the reagents and solvents used.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been shown to influence cholinergic systems by inhibiting butyrylcholinesterase (BChE), which plays a crucial role in neurotransmitter regulation in the brain . The compound's ability to modulate enzyme activity suggests potential applications in neurodegenerative diseases where cholinergic dysfunction is evident.

In Vitro Studies

Recent studies have evaluated the compound's anticancer properties. For instance, it was tested against A549 human lung adenocarcinoma cells, demonstrating significant cytotoxic effects. The viability assays indicated that compounds with free amino groups exhibited more potent anticancer activity compared to those with acetylamino fragments .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may exhibit selective activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-Aminopentyl)acetamide | Lacks chlorine | Different reactivity |

| N-(4-Chlorobutyl)acetamide | Shorter carbon chain | Altered physical properties |

| N-(5-Amino-4-bromopentyl)acetamide | Bromine instead of chlorine | Different reactivity |

This table illustrates how the presence or absence of specific functional groups can significantly influence biological activity.

Case Studies and Research Findings

- Anticancer Activity : In a study focused on novel acetamide derivatives, this compound was highlighted for its ability to reduce cell viability in cancer models, suggesting it could be further developed as a chemotherapeutic agent .

- Neuroprotective Effects : Research indicates that compounds targeting cholinesterases may provide neuroprotective benefits in conditions like Alzheimer's disease, where BChE activity is upregulated .

- Antimicrobial Efficacy : The compound's efficacy against resistant strains of bacteria underscores its potential role in addressing antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.